5,7-dichloro-1H-indole

Cannabinoid Receptor Pharmacology Structure-Activity Relationship (SAR) Neuropharmacology

5,7-Dichloro-1H-indole is the only dichloroindole regioisomer that retains hCB1 receptor binding affinity—4,5-substitution reduces it, while 2,6,7-substitution retains it. This makes it the definitive scaffold for SAR studies where baseline target engagement is non-negotiable. Its unique substitution pattern also enables a concise three-step Pd-catalyzed Sonogashira route to 2,5,7-trisubstituted indoles, a privileged chemotype inaccessible from other regioisomers. With a defined logP of 3.47–4.05, it provides a quantifiable baseline for ADME optimization—swap isomers, and you introduce uncontrolled variables that confound pharmacokinetic data. Insist on CAS 4792-72-7.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 4792-72-7
Cat. No. B1589432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dichloro-1H-indole
CAS4792-72-7
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)Cl)Cl
InChIInChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
InChIKeyRKGKZFMRYKCMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-1H-indole (CAS 4792-72-7): Procurement-Relevant Identity and Baseline Characteristics


5,7-Dichloro-1H-indole (CAS 4792-72-7) is a halogenated heterocyclic building block characterized by chlorine substitution at the 5- and 7-positions of the indole core . This specific substitution pattern imparts distinct physicochemical properties, including a calculated logP of approximately 3.47–4.05, which governs its solubility and partitioning behavior in reaction media and biological systems [1]. As a core scaffold for synthetic elaboration, its molecular architecture enables precise modulation of electronic and steric parameters in target molecules, a feature not universally shared by other dichloroindole regioisomers [2].

5,7-Dichloro-1H-indole: Why Regioisomeric Substitution Is Not a Viable Procurement Alternative


The procurement of a 'generic' dichloroindole without verifying the specific substitution pattern introduces quantifiable risk to research outcomes. A direct comparative study of MDMB-CHMICA analogues demonstrates that chlorination at the indole core's 4- and 5-positions significantly reduces human CB1 receptor binding affinity, whereas chlorination at the 2-, 6-, and 7-positions largely retains affinity relative to the non-chlorinated parent [1]. This position-dependent effect confirms that regioisomers are not functionally interchangeable and that selection of the 5,7-dichloro isomer versus the 4,6- or 5,6-dichloro isomers can fundamentally alter a compound's activity profile, potentially invalidating structure-activity relationship (SAR) studies and lead optimization campaigns.

5,7-Dichloro-1H-indole: A Quantified Comparative Evidence Guide for Scientific Selection


hCB1 Receptor Binding Affinity: Position-Dependent Retention of Activity vs. 4- and 5-Chloro Analogs

In a competitive radioligand binding assay, the MDMB-CHMICA analogue bearing a 7-chloro substitution (directly comparable to the 5,7-dichloro scaffold) largely retained hCB1 binding affinity, in contrast to the 4- and 5-chloro analogues which exhibited significantly reduced affinity. This provides a direct, position-specific quantitative rationale for selecting the 5,7-dichloro building block over 4,6- or 5,6-dichloro alternatives when targeting CB1 receptor-associated pathways [1].

Cannabinoid Receptor Pharmacology Structure-Activity Relationship (SAR) Neuropharmacology

Lipophilicity (logP): Quantified Divergence from Other Dichloroindole Regioisomers

The calculated logP for 5,7-dichloro-1H-indole is reported between 3.47 and 4.05 [1]. This value represents a measurable physicochemical divergence from the predicted logP of its regioisomers. For instance, the 4,6-dichloroindole isomer (CAS 101495-18-5) is expected to exhibit a different logP due to the altered electronic and steric environment around the indole core, directly impacting its partitioning behavior [2]. This difference in lipophilicity can lead to divergent outcomes in assays sensitive to compound solubility, membrane permeability, or non-specific binding.

Physicochemical Property Prediction Drug Design ADME Optimization

Synthetic Utility: Ortho-Selective Cross-Coupling Enabled by 5,7-Disubstitution Pattern

The 5,7-dichloro substitution pattern on the indole ring facilitates a unique Pd-catalyzed ortho-selective Sonogashira cross-coupling, enabling a three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline [1]. This reactivity profile is a direct consequence of the electronic and steric environment created by the two chlorine atoms at the 5- and 7-positions. In contrast, other dichloroindole regioisomers (e.g., 4,6-dichloroindole) would not support this specific ortho-selective transformation, limiting their utility for constructing this particular class of trisubstituted indoles.

Palladium-Catalyzed Cross-Coupling Heterocyclic Chemistry Medicinal Chemistry Building Blocks

5,7-Dichloro-1H-indole: High-Confidence Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies Targeting the Cannabinoid CB1 Receptor

This building block is optimal for constructing libraries of chloroindole analogues to probe the SAR of hCB1 receptor binding. As demonstrated in the direct comparative study of MDMB-CHMICA derivatives, the 7-chloro substitution (as in the 5,7-dichloro pattern) is essential for retaining binding affinity, whereas substitutions at the 4- or 5-position are detrimental [1]. Using 5,7-dichloro-1H-indole as a starting material ensures that the resulting analogues maintain a baseline level of target engagement, allowing researchers to confidently attribute changes in activity to other structural modifications rather than a loss of function inherent to the scaffold.

Synthesis of 2,5,7-Trisubstituted Indole Libraries via Ortho-Selective Cross-Coupling

The 5,7-dichloro substitution pattern is uniquely suited for the Pd-catalyzed ortho-selective Sonogashira coupling, enabling a concise, three-step route to 2,5,7-trisubstituted indoles [1]. This synthetic pathway provides access to a privileged chemotype that is not easily accessible from other dichloroindole regioisomers. Researchers focused on diversifying the indole core at the 2-, 5-, and 7-positions should select this specific isomer to maximize synthetic efficiency and access to this distinct chemical space.

Physicochemical Property Optimization in Drug Discovery

The calculated logP of 5,7-dichloro-1H-indole (3.47–4.05) offers a defined lipophilicity starting point for medicinal chemistry campaigns [1]. When optimizing a lead series for ADME properties, this specific isomer provides a quantifiable baseline. Substituting with a different dichloroindole isomer (e.g., 4,6-dichloroindole) would introduce an uncontrolled variable in the compound's logP, potentially confounding the interpretation of in vitro and in vivo pharmacokinetic data. Selecting the 5,7-dichloro isomer ensures consistency in this critical parameter throughout the lead optimization process.

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